4-[3-(Trifluoromethyl)benzoyl]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
pyridin-4-yl-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)11-3-1-2-10(8-11)12(18)9-4-6-17-7-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYOLOCXQADHRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10613882 | |
| Record name | (Pyridin-4-yl)[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10613882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61977-56-8 | |
| Record name | (Pyridin-4-yl)[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10613882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 3 Trifluoromethyl Benzoyl Pyridine and Analogous Chemical Motifs
Strategies for the Introduction of the Trifluoromethyl Group
The incorporation of a trifluoromethyl (CF3) group into an aromatic system is a critical step in the synthesis of 4-[3-(trifluoromethyl)benzoyl]pyridine. This is often achieved through two primary approaches: the chlorine/fluorine exchange on a pre-functionalized precursor or the direct introduction of the CF3 group using reactive trifluoromethyl species.
Chlorine/Fluorine Exchange Reactions utilizing Trichloromethylpyridine Precursors
One of the most established and industrially significant methods for synthesizing trifluoromethylpyridines involves a halogen exchange reaction starting from a trichloromethylpyridine intermediate. nih.gov This process typically begins with a picoline (methylpyridine) precursor, which undergoes radical chlorination to form a trichloromethylpyridine. Subsequent treatment with a fluorinating agent, such as hydrogen fluoride (B91410) (HF), replaces the chlorine atoms with fluorine to yield the desired trifluoromethyl group. nih.govgoogle.com
Table 1: Comparison of Chlorine/Fluorine Exchange Methodologies
| Feature | Stepwise Liquid/Vapor-Phase Synthesis | Simultaneous Vapor-Phase Synthesis |
| Description | Involves separate chlorination and fluorination steps. | Chlorination and fluorination occur in a single high-temperature process. |
| Catalyst | Not always required for the liquid phase. | Typically utilizes transition metal-based catalysts (e.g., iron fluoride). |
| Advantages | Can offer better control over individual steps. | Can be a more direct, one-step process leading to good yields of specific products. |
| Disadvantages | May involve multiple unit operations. | Formation of multi-chlorinated by-products is a common issue. |
Direct Trifluoromethylation using Trifluoromethyl Active Species
Direct trifluoromethylation methods introduce the CF3 group onto an existing aromatic or heteroaromatic ring using a trifluoromethylating agent. These methods are broadly categorized based on the nature of the trifluoromethyl species involved: radical, electrophilic, or nucleophilic. nih.gov
Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF3), which then attacks the pyridine (B92270) ring. rsc.org While this approach can be effective, it often suffers from a lack of regioselectivity, leading to a mixture of 2-, 3-, and 4-trifluoromethylated products. researchgate.net This can necessitate challenging purification steps to isolate the desired isomer.
Electrophilic trifluoromethylating agents, often referred to as "CF3+" sources, are electron-deficient species that can react with electron-rich aromatic rings. Hypervalent iodine reagents, such as Togni reagents, are prominent examples of electrophilic trifluoromethylating agents. acs.orgnih.gov These reagents have been successfully employed in the trifluoromethylation of arenes and N-heteroarenes. acs.org The reaction proceeds via an electrophilic aromatic substitution-type mechanism, where the regioselectivity is governed by the electronic properties of the pyridine ring.
Nucleophilic trifluoromethylation utilizes "CF3-" synthons to introduce the trifluoromethyl group. This approach is particularly well-suited for electron-deficient rings like pyridine. Methods for 2- and 4-position-selective nucleophilic trifluoromethylations are well-established. chemistryviews.org However, achieving trifluoromethylation at the 3-position has historically been more challenging. chemistryviews.org Recent advancements have enabled the 3-position-selective C–H trifluoromethylation of pyridine rings through a nucleophilic activation strategy. This involves the hydrosilylation of the pyridine ring to form an enamine intermediate, which then undergoes electrophilic trifluoromethylation. researchgate.netacs.orgchemrxiv.org Another approach involves the activation of the pyridine ring by forming an N-methylpyridinium salt, which then undergoes nucleophilic trifluoromethylation. acs.org
Table 2: Overview of Direct Trifluoromethylation Methods
| Method | Trifluoromethyl Species | Key Features | Regioselectivity |
| Radical Trifluoromethylation | •CF3 | Often initiated by radical initiators or photoredox catalysis. | Generally low, leading to mixtures of isomers. researchgate.net |
| Electrophilic Trifluoromethylation | "CF3+" (e.g., Togni reagents) | Effective for electron-rich and some electron-neutral arenes. | Directed by the electronic properties of the substrate. |
| Nucleophilic Trifluoromethylation | "CF3-" (e.g., Ruppert-Prakash reagent) | Suitable for electron-deficient rings like pyridine. | Can be highly regioselective for the 2- and 4-positions; methods for the 3-position are also available. chemistryviews.org |
Construction of the Pyridine Ring System in Trifluoromethylated Scaffolds
An alternative to introducing the trifluoromethyl group onto a pre-formed pyridine ring is to construct the pyridine ring itself from trifluoromethyl-containing building blocks. nih.govresearchoutreach.org This approach, known as a cyclocondensation reaction, involves the assembly of the heterocyclic ring from smaller, acyclic precursors, one of which already bears the trifluoromethyl group. researchoutreach.org
This strategy offers excellent control over the position of the trifluoromethyl group on the final pyridine ring. A variety of trifluoromethyl-containing building blocks are commercially available or can be readily synthesized. Common examples include:
Ethyl 2,2,2-trifluoroacetate researchoutreach.org
2,2,2-Trifluoroacetyl chloride researchoutreach.org
Ethyl 4,4,4-trifluoro-3-oxobutanoate researchoutreach.org
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one researchoutreach.org
These building blocks can be reacted with other components in multi-component reactions to form the substituted pyridine ring in a single step. mdpi.com The specific choice of building blocks and reaction conditions determines the final substitution pattern of the pyridine ring. This methodology is particularly valuable for accessing trifluoromethylated pyridines with complex substitution patterns that might be difficult to achieve through direct functionalization. researchgate.net
Cyclocondensation Reactions from Trifluoromethyl-Containing Building Blocks
A prevalent strategy for synthesizing pyridines bearing a trifluoromethyl (TFMP) group involves the construction of the pyridine ring from acyclic, trifluoromethyl-containing building blocks. nih.govresearchgate.net This bottom-up approach ensures the precise placement of the trifluoromethyl substituent. Cyclocondensation reactions are particularly effective, utilizing readily available fluorinated compounds. nih.gov
Commonly used trifluoromethyl-containing building blocks include compounds like ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. nih.gov These precursors can undergo condensation with other components, such as enamines or compounds containing active methylene (B1212753) groups, in the presence of a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate, to form the pyridine ring. nih.govyoutube.com For instance, the condensation of an enone derived from the trifluoroacetylation of a vinyl ether with an enamine, followed by cyclization with ammonium acetate, yields a trifluoromethyl-substituted pyridine. youtube.com
Table 1: Common Trifluoromethyl-Containing Building Blocks for Pyridine Synthesis nih.gov
| Building Block | Chemical Structure |
|---|---|
| Ethyl 2,2,2-trifluoroacetate | CF₃COOEt |
| 2,2,2-Trifluoroacetyl chloride | CF₃COCl |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | CF₃COCH₂COOEt |
This methodology is a cornerstone in the production of various agrochemicals, highlighting its scalability and robustness. nih.gov
Ring-Forming Reactions involving Pyridine Moieties
Beyond using pre-fluorinated building blocks, general pyridine ring-forming reactions can be employed to construct the heterocyclic core, which can then be functionalized. Classical methods such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia, offer a versatile route to substituted pyridines. youtube.com
Another powerful strategy involves the cyclocondensation of 1,5-dicarbonyl compounds, or their synthetic equivalents, with ammonia to form the pyridine ring. youtube.com Variations of this approach allow for the synthesis of a wide array of substituted pyridines. More contemporary methods may involve ring-opening and subsequent recyclization of other heterocyclic systems to yield the desired pyridine core. nih.gov These ring-forming strategies provide access to pyridines that can subsequently be coupled with a 3-(trifluoromethyl)benzoyl moiety.
Formation of the Benzoyl Moiety and its Connection to the Pyridine Ring
Once the pyridine ring is available, the next crucial step is the introduction of the 3-(trifluoromethyl)benzoyl group. This is typically achieved through acylation or cross-coupling reactions.
Acylation Reactions with Benzoyl Chlorides
A traditional method for forming the carbonyl linkage is through a Friedel-Crafts acylation reaction. This involves reacting a pyridine derivative with an activated carboxylic acid derivative, most commonly 3-(trifluoromethyl)benzoyl chloride, in the presence of a Lewis acid catalyst. chemicalbook.com The synthesis of the requisite 3-(trifluoromethyl)benzoyl chloride can be accomplished from starting materials like 3'-(trifluoromethyl)acetophenone. chemicalbook.com
However, direct Friedel-Crafts acylation on the pyridine ring is often challenging. The nitrogen atom deactivates the ring towards electrophilic substitution and can form a complex with the Lewis acid catalyst, further inhibiting the reaction. Therefore, this method often requires activated pyridine substrates or alternative synthetic strategies to be effective.
Coupling Reactions for Carbonyl Linkage Formation
Modern synthetic chemistry offers more efficient and versatile methods for forging the carbonyl bridge between the two aromatic rings. A notable strategy is a modular, catalyst-free reductive arylation process performed under photochemical conditions. nih.govacs.org This method involves the coupling of an aromatic aldehyde, such as 3-(trifluoromethyl)benzaldehyde, with a cyanopyridine (e.g., 4-cyanopyridine). nih.gov The initial reaction, promoted by light and a single electron transfer (SET) agent like diisopropylethylamine (DIPEA), forms an alcohol intermediate. This intermediate is then oxidized in a subsequent step using an oxidant like potassium permanganate (B83412) (KMnO₄) to yield the final benzoylpyridine product. nih.gov
Table 2: Reductive Arylation of 4-Cyanopyridine with Benzaldehydes followed by Oxidation nih.gov
| Entry | Aldehyde | Product Yield (%) |
|---|---|---|
| 1 | Benzaldehyde | 95 |
| 2 | 4-Methoxybenzaldehyde | 92 |
| 3 | 4-Chlorobenzaldehyde | 94 |
Yields correspond to the alcohol intermediate prior to oxidation.
Another powerful technique is the palladium-catalyzed carbonylative cross-coupling reaction. mdpi.com In this approach, a pyridine derivative (e.g., 4-halopyridine or a pyridine organometallic reagent) is coupled with a 3-(trifluoromethyl)phenyl partner in the presence of carbon monoxide and a palladium catalyst. The carbon monoxide molecule is incorporated during the catalytic cycle to form the ketone linkage, providing a direct route to the target structure. mdpi.com
Derivatization and Functionalization of the Core Structure
The reactivity and properties of the this compound core structure are significantly influenced by its substituents.
Substituent Effects on Reaction Selectivity and Yield
The trifluoromethyl (CF₃) group plays a critical role in influencing the course and outcome of synthetic reactions due to its potent electron-withdrawing nature and steric bulk. nih.govmdpi.com
Electronic Effects: The CF₃ group is one of the most strongly electron-withdrawing groups used in medicinal and agrochemical chemistry. nih.govresearchgate.net When present on the benzoyl ring, it increases the electrophilicity of the carbonyl carbon, which can affect the rates of both nucleophilic addition and coupling reactions. On a pyridine ring, a CF₃ group significantly lowers the basicity of the nitrogen atom and deactivates the ring toward electrophilic attack, while activating it for nucleophilic aromatic substitution. nih.gov This property can be strategically exploited; for example, the high electronegativity of a CF₃-substituted pyridine ring can trigger intramolecular nucleophilic aromatic substitution reactions. nih.gov
Steric Effects: The steric demand of the trifluoromethyl group, while not excessively large, can influence the regioselectivity of reactions. mdpi.com In cycloaddition or coupling reactions, the bulkiness of the CF₃ group can direct incoming reagents to less hindered positions, thereby controlling the formation of specific isomers. mdpi.com
In cyclocondensation reactions, the electronic properties of substituents on the acyclic precursors dictate the efficiency of the ring-closing step and can impact the final yield. Similarly, in coupling reactions, electron-donating or electron-withdrawing groups on either the pyridine or the benzoyl moiety can modulate the reactivity of the coupling partners, affecting reaction conditions and yields. nih.gov
Advanced Synthetic Transformations on the Pyridine and Benzoyl Rings
The synthesis of this compound and its analogs often involves advanced synthetic transformations on the individual pyridine and benzoyl precursors before their eventual coupling. Direct modifications to the final coupled product are less common than the strategic functionalization of the building blocks.
Key transformations on the pyridine ring primarily involve halogenation, which facilitates further reactions. A prevalent method is the simultaneous vapor-phase chlorination and fluorination of picoline precursors at high temperatures (>300°C), often utilizing transition metal-based catalysts like iron fluoride. nih.govjst.go.jp This process allows for the controlled introduction of chlorine atoms onto the pyridine ring, yielding key intermediates such as 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF). researchoutreach.org The degree of chlorination can be managed by adjusting the molar ratio of chlorine gas and the reaction temperature. nih.govjst.go.jp These chlorinated trifluoromethylpyridines are crucial for subsequent cross-coupling reactions.
On the benzoyl side, the synthesis of the required 3-(trifluoromethyl)benzoyl chloride precursor can be achieved from 3'-(trifluoromethyl)acetophenone. This transformation is carried out using a mixture of disulfur (B1233692) dichloride (S₂Cl₂) and sulfuryl dichloride (SO₂Cl₂) in the presence of pyridine and chlorobenzene. chemicalbook.com
The table below summarizes key intermediates and the transformations used to generate them.
| Precursor | Reagents and Conditions | Key Intermediate | Transformation Type |
| 3-Picoline | Cl₂, HF, vapor phase, >300°C, Fe-based catalyst | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) | Halogenation (Chlorination/Fluorination) |
| 3-Picoline | Cl₂, HF, vapor phase, >300°C, Fe-based catalyst | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | Halogenation (Chlorination/Fluorination) |
| 3'-(Trifluoromethyl)acetophenone | 1. S₂Cl₂, Pyridine, Chlorobenzene; 2. SO₂Cl₂ | 3-(Trifluoromethyl)benzoyl chloride | Acyl Chloride Formation |
| Chlorinated By-products | H₂, Catalyst | 3-(Trifluoromethyl)pyridine | Catalytic Hydrogenolysis |
Total Synthesis and Semisynthesis Approaches to Complex Analogues
The principles of total and semisynthesis are frequently applied to create complex, biologically active molecules that incorporate the trifluoromethylpyridine motif. These approaches typically utilize strategically functionalized building blocks, such as the chlorinated trifluoromethylpyridines discussed previously, rather than starting from the parent this compound.
A prime example is the synthesis of Pyroxsulam , a triazolopyrimidine herbicide. Its synthesis involves the coupling of a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure with a triazolopyrimidine core. nih.gov The pyridine analogue was specifically chosen to enhance selectivity and reduce phytotoxicity in wheat crops compared to earlier phenyl-containing versions. researchoutreach.org
Another significant agrochemical, Flonicamid , is an insecticide effective against aphids. The synthesis of Flonicamid features a 4-trifluoromethyl-pyridine structure. This key component is typically produced through a condensation reaction involving a trifluoromethyl-containing building block in the presence of ammonia. researchoutreach.org
The insecticide Chlorfluazuron also relies on a trifluoromethylpyridine derivative. The starting material for its synthesis is 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is considered a high-demand intermediate for several crop-protection products. researchoutreach.org
These syntheses exemplify a building-block approach, which can be viewed as a form of total synthesis where the complex final product is assembled from simpler, pre-functionalized fragments. The table below details the key trifluoromethylpyridine intermediates and the complex analogues derived from them.
| Key Intermediate | Complex Analogue | Application | Synthetic Approach |
| 2-Methoxy-4-(trifluoromethyl)pyridine derivative | Pyroxsulam | Herbicide | Assembly of pre-functionalized pyridine and triazolopyrimidine rings. nih.govresearchoutreach.org |
| 4-(Trifluoromethyl)nicotinic acid derivative | Flonicamid | Insecticide | Condensation reaction to form the nicotinamide (B372718) structure. researchoutreach.org |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | Chlorfluazuron | Insecticide (Insect Growth Regulator) | Utilized as a starting raw material for coupling with other fragments. researchoutreach.org |
| 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) | Fluazifop | Herbicide | Synthesized via condensation using the 2,5-CTF building block. researchoutreach.org |
Structure Activity Relationship Sar Studies of 4 3 Trifluoromethyl Benzoyl Pyridine and Its Derivatives
Conformational Analysis and Molecular Recognition
The spatial conformation of 4-[3-(Trifluoromethyl)benzoyl]pyridine is a critical determinant of its ability to bind to a biological target. The relative orientation of the pyridine (B92270) and trifluoromethyl-substituted phenyl rings, along with the molecule's capacity to form non-covalent interactions, dictates the specificity and strength of its binding.
Dihedral Angles and Aromatic Interactions in Crystal Structures
The conformation of molecules containing multiple aromatic rings is largely defined by the dihedral angles between the planes of these rings. In crystal structures of related benzamides, such as N-[4-(trifluoromethyl)phenyl]benzamide, the aryl rings are significantly tilted with respect to each other, often by approximately 60°. nih.gov This twisting is a result of optimizing intermolecular forces within the crystal lattice, particularly hydrogen bonding and π-stacking. nih.gov In the case of this compound, the key dihedral angles would be between the pyridine ring and the benzoyl group, and between the benzoyl group and the trifluoromethyl-phenyl ring. These orientations are influenced by the steric and electronic properties of the substituents and are crucial for fitting into a protein's binding pocket.
| Parameter | Description | Typical Value (°) | Reference |
| Phenyl Ring to Amide Plane Angle | The angle between the central carbonyl-containing plane and the non-substituted phenyl ring. | ~29° | nih.gov |
| Substituted Ring to Amide Plane Angle | The angle between the central carbonyl-containing plane and the para-substituted phenyl ring. | 31-38° | nih.gov |
| Inter-ring Angle | The overall angle between the two aromatic rings. | ~60° | nih.gov |
| Values are for analogous benzamide (B126) structures and serve to illustrate conformational principles. |
Hydrogen Bonding Network Contributions to Ligand Binding
Hydrogen bonds are highly directional and are among the most important interactions for determining ligand-receptor specificity. mostwiedzy.pl The nitrogen atom in the pyridine ring of this compound is a primary hydrogen bond acceptor. nsf.gov This feature allows it to form strong, stabilizing interactions with hydrogen bond donors, such as the hydroxyl or amine groups of amino acid residues in a protein's active site. nsf.gov
The trifluoromethyl group itself can participate in weaker hydrogen bonding. Although fluorine is a weak hydrogen bond acceptor, interactions between C-F groups and various C-H, N-H, or O-H donors are frequently observed in protein-ligand complexes. researchgate.netnih.gov These C-H···F and N-H···F interactions, while individually weak, can collectively contribute to the stability of the binding orientation. researchgate.netnih.gov The carbonyl oxygen of the benzoyl linker provides another strong hydrogen bond acceptor site. The interplay of these potential interactions creates a network that anchors the ligand in its binding site.
| Molecular Feature | Potential Interaction | Role in Binding |
| Pyridine Nitrogen | Strong Hydrogen Bond Acceptor | Anchors the molecule to donor residues (e.g., -OH, -NH) in the binding pocket. |
| Carbonyl Oxygen | Strong Hydrogen Bond Acceptor | Provides an additional key point for hydrogen bonding with donor residues. |
| Trifluoromethyl Group | Weak Hydrogen Bond Acceptor | Forms multiple C-H···F or N-H···F contacts, contributing to binding affinity and specificity. |
Impact of the Trifluoromethyl Group on Pharmacological Profiles
The trifluoromethyl (-CF3) group is a bioisostere for a methyl group but possesses vastly different electronic properties. Its incorporation into a drug candidate is a common strategy in medicinal chemistry to enhance pharmacological properties. mdpi.com
Modulation of Binding Affinity and Selectivity
The -CF3 group is strongly electron-withdrawing, a property that can significantly alter the electronic distribution of the aromatic ring to which it is attached. taylorandfrancis.comnih.gov This electronic modulation can influence how the molecule interacts with its biological target, potentially strengthening electrostatic or dipole interactions. researchgate.net
Furthermore, the trifluoromethyl group significantly increases the lipophilicity (fat-solubility) of a molecule. mdpi.comresearchgate.net This enhanced lipophilicity can improve the compound's ability to partition into hydrophobic pockets within a protein's binding site, thereby increasing binding affinity. mdpi.com The unique steric and electronic nature of the -CF3 group can also lead to improved selectivity, as it may form favorable interactions with a specific target that are not possible for other substituents. mdpi.com
Influence on Metabolic Stability and Bioavailability (Conceptual Framework for Design)
A major challenge in drug design is preventing the rapid breakdown of a compound by metabolic enzymes, such as the cytochrome P450 family. The trifluoromethyl group is exceptionally stable and resistant to enzymatic degradation. mdpi.comresearchgate.net The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group a "metabolic shield" that can block oxidation at or near its position on the aromatic ring. mdpi.com
This enhanced metabolic stability leads to a longer biological half-life and improved bioavailability, meaning more of the drug can reach its target over a longer period. mdpi.comresearchgate.net The increased lipophilicity conferred by the -CF3 group can also improve a molecule's ability to permeate cell membranes, which is crucial for oral bioavailability and, in some cases, for crossing the blood-brain barrier. mdpi.comnih.gov Therefore, the inclusion of a trifluoromethyl group is a key design strategy to optimize the pharmacokinetic profile of a potential drug.
| Property | Influence of Trifluoromethyl Group | Consequence for Drug Design |
| Metabolic Stability | Resists enzymatic oxidation due to high C-F bond strength. | Increased biological half-life and improved bioavailability. mdpi.comresearchgate.net |
| Lipophilicity | Increases the molecule's affinity for nonpolar environments. | Enhanced membrane permeability and potential for improved binding in hydrophobic pockets. mdpi.comnih.gov |
| Electronic Profile | Acts as a strong electron-withdrawing group. | Modulates receptor interactions and can enhance binding affinity. taylorandfrancis.comnih.gov |
Elucidation of Pyridine Ring Contributions to Biological Activity
The pyridine ring is not merely a passive scaffold; it is a critical pharmacophore that actively contributes to the biological and pharmacological properties of the molecule. As one of the most common nitrogen-containing heterocycles found in FDA-approved drugs, its utility is well-established. nih.govnih.gov
The primary contribution of the pyridine ring is its ability to act as a hydrogen bond acceptor via its nitrogen atom. nsf.govnih.gov This interaction is often essential for molecular recognition and for anchoring the molecule to its biological target. Replacing a phenyl ring with a pyridine ring can introduce a key interaction point that significantly boosts binding affinity.
Positional Isomerism and Nitrogen Atom Effects
The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for anchoring the ligand within a protein's binding pocket. nih.gov The change in the nitrogen's position from the 4-position to the 2- or 3-position alters the vector of this potential hydrogen bond, which can either enhance or diminish binding affinity depending on the specific topology of the active site. Furthermore, the position of the nitrogen atom affects the electronic properties of the entire pyridine ring, influencing its reactivity and metabolic stability. nih.govnih.gov Research on TRPV1 antagonists showed that shifting the nitrogen from the 2-position to the 4- or 5-position led to a dramatic reduction in antagonistic activity, indicating that the 2-pyridyl arrangement was optimal for that specific target. nih.gov
Table 1: Impact of Nitrogen Position on Biological Activity
| Isomer Position | Observed Effect | Reference |
|---|---|---|
| 4-pyridyl | Effective inhibition against S. aureus GyraseB. | researchgate.net |
| 3-pyridyl | Effective inhibition against E. coli MurB. | researchgate.net |
| 2-pyridyl | Optimal for TRPV1 antagonism. | nih.gov |
Substituent Effects on the Pyridine Scaffold
Modifications to the pyridine ring itself, beyond the position of the nitrogen, offer another layer of complexity and opportunity in SAR studies. The introduction of various substituents can modulate the compound's electronic, steric, and lipophilic properties, thereby fine-tuning its biological profile. mdpi.comnih.gov
For example, the addition of a methyl group at the 4-position of the pyridine ring in a series of TRPV1 antagonists led to a significant decrease in potency, suggesting steric hindrance within the receptor's binding site. nih.gov Conversely, the electronic nature of substituents can also play a pivotal role. Electron-withdrawing groups, such as halogens, can alter the pKa of the pyridine nitrogen, affecting its ionization state at physiological pH and its ability to form key interactions. mdpi.com However, the introduction of halogen atoms or other bulky groups has sometimes been associated with lower antiproliferative activity in other pyridine derivatives. mdpi.com The lipophilicity of substituents is also a key factor, with more lipophilic groups potentially enhancing membrane permeability and interaction with hydrophobic pockets in the target protein. nih.gov
Table 2: Influence of Pyridine Ring Substituents on Activity
| Substituent and Position | Effect on Activity | Rationale | Reference |
|---|---|---|---|
| 4-methyl | 50-250 fold reduction in potency | Steric repulsion or unfavorable conformation | nih.gov |
| 6-trifluoromethyl | Potent antagonism | Hydrophobic interaction | nih.gov |
Role of the Benzoyl Moiety in Protein-Ligand Interactions
The benzoyl moiety of this compound is not merely a passive scaffold; it actively participates in crucial interactions with biological targets. The aromatic ring can engage in π-π stacking and hydrophobic interactions, while the carbonyl group is a potent hydrogen bond acceptor.
Structural Variations on the Benzoyl Ring and their Functional Consequences
The substitution pattern on the benzoyl ring significantly influences the compound's activity. The trifluoromethyl group (CF3) at the 3-position is of particular importance. The CF3 group is a strong electron-withdrawing group and is highly lipophilic, properties that can enhance binding affinity and cell permeability. nih.gov In some series of compounds, the introduction of electron-withdrawing groups like trifluoromethylphenyl has been shown to result in higher levels of inhibitory activity. nih.gov
The position of the substituent is also critical. For instance, in a study of HIF-1 inhibitors, ortho-fluoro substitution on a benzyl (B1604629) ring resulted in better inhibitory activity than meta or para substitution. nih.gov This underscores the importance of the precise spatial arrangement of functional groups for optimal interaction with the target. Moving the trifluoromethyl group from the 3-position to the 2- or 4-position on the benzoyl ring would likely alter the molecule's conformational preferences and its ability to fit into a specific binding pocket.
The Benzoyl-Pyridine Linkage as a Key Pharmacophore Element
The ketone linker connecting the benzoyl and pyridine moieties is a key pharmacophoric element. Its carbonyl group can act as a hydrogen bond acceptor, forming a critical interaction that orients the molecule within the active site. The rigid nature of the carbonyl group also imparts a degree of conformational constraint to the molecule, which can be favorable for binding by reducing the entropic penalty upon binding.
Studies on related scaffolds, such as benzoylpiperidines, have highlighted the importance of the carbonyl group in establishing interactions with target proteins. nih.gov In the context of this compound, this linkage ensures a specific spatial relationship between the two aromatic rings, which is likely essential for its biological activity.
Comparative SAR Studies with Related Heterocyclic Scaffolds
To better understand the unique contribution of the pyridine ring, comparative SAR studies with related heterocyclic scaffolds are invaluable. Replacing the pyridine ring with other heterocycles, such as pyrimidine (B1678525), pyrazine, or even non-aromatic rings, can reveal the importance of the pyridine nitrogen's basicity, aromaticity, and hydrogen bonding capacity.
For example, in the development of USP1/UAF1 deubiquitinase inhibitors, a pyrimidine scaffold was found to be a key component of potent compounds. nih.gov Comparing the activity of a 4-benzoylpyridine (B1666322) derivative with its corresponding 2-phenylpyrimidin-4-amine (B1280114) analogue could provide insights into the preferred heteroaromatic system for a particular target. Such studies help to delineate whether the pyridine ring is simply a scaffold for positioning key functional groups or if its intrinsic electronic properties are essential for activity.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are powerful computational tools used to understand and predict the biological activity of compounds like this compound. nih.govfrontiersin.org QSAR models establish a mathematical relationship between the physicochemical properties of a series of molecules and their biological activities. frontiersin.orgpharmacophorejournal.com These models can help to identify the key molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) that govern activity.
Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. nih.govfrontiersin.org For this compound, a pharmacophore model might include features such as a hydrogen bond acceptor (the carbonyl oxygen and the pyridine nitrogen), an aromatic ring feature for the pyridine, and another for the benzoyl ring, along with a hydrophobic feature for the trifluoromethyl group. nih.gov Such models are instrumental in designing new derivatives with improved potency and selectivity and can be used for virtual screening of compound libraries to identify novel hits. nih.gov
Biological and Molecular Mechanism Research of 4 3 Trifluoromethyl Benzoyl Pyridine Analogues
Target Identification and Validation Strategies
The identification of biological targets for analogues of 4-[3-(trifluoromethyl)benzoyl]pyridine has largely been driven by high-throughput screening and structure-based drug design. Once a lead compound shows activity against a particular enzyme, validation strategies are employed to confirm the mechanism of action and to optimize the compound's potency and selectivity. These strategies often involve a combination of biochemical assays, structural biology, and cell-based functional assays.
Enzyme Inhibition and Activation Mechanisms
The primary mechanism of action for many analogues of this compound is enzyme inhibition. By binding to the active site or allosteric sites of a target enzyme, these compounds can modulate its activity, thereby interfering with a specific biological pathway. The following subsections detail the research findings for analogues targeting various enzymes.
Analogues of this compound have been investigated as inhibitors of Glycine Transporter 1 (GlyT1), a key protein in the regulation of glycine levels in the brain. nih.gov GlyT1 inhibitors are of interest for their potential therapeutic applications in neurological and psychiatric disorders, such as schizophrenia, by enhancing N-methyl-D-aspartate (NMDA) receptor function. frontiersin.org
Research in this area has led to the development of potent and selective GlyT1 inhibitors. Structure-activity relationship (SAR) studies have demonstrated that modifications to the pyridine (B92270) ring and the benzoyl moiety of the core structure can significantly impact inhibitory activity. For instance, the introduction of a fluorine atom to the trifluoromethylpyridine ring has been shown to be a key modification in some series of GlyT1 inhibitors.
| Compound Name | Structure | Target | IC50 (nM) |
| GlyT1 Inhibitor 1 | A potent and selective GlyT1 inhibitor. | rGlyT1 | 38 |
This table is interactive. Click on the headers to sort the data.
One notable example is a series of compounds where the benzoylpyridine core is part of a larger molecular scaffold. These compounds have shown efficacy in animal models of cognitive impairment. guidetopharmacology.org The research indicates that the trifluoromethyl group plays a crucial role in the binding of these inhibitors to the GlyT1 transporter.
Analogues incorporating a trifluoromethylphenyl moiety, a structure closely related to the trifluoromethylbenzoylpyridine core, have been identified as potent inhibitors of Raf kinases, particularly the B-Raf proto-oncogene, serine/threonine kinase (B-RAF). nih.govnih.gov Raf kinases are critical components of the MAPK/ERK signaling pathway, which is often dysregulated in various cancers. medchemexpress.commdpi.com
| Compound Class | Key Structural Moiety | Target(s) | IC50 (nM) |
| Diarylamide | 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl | B-RAFV600E | 51 |
| EGFR | 8 |
This table is interactive. Click on the headers to sort the data.
The development of these inhibitors has been a significant focus in oncology research, aiming to overcome resistance to existing therapies. nih.gov
A comprehensive review of the scientific literature did not yield specific research on analogues of this compound as inhibitors of Glycogen Synthase Kinase-3 (GSK-3). While GSK-3 is a well-established therapeutic target for a variety of diseases, including neurodegenerative disorders and cancer, and numerous inhibitors have been developed, compounds with this particular chemical scaffold have not been reported in the context of GSK-3 inhibition.
An extensive search of the scientific literature did not reveal any studies on analogues of this compound as inhibitors of Succinate Dehydrogenase (SDH). SDH is a key enzyme in the mitochondrial electron transport chain and the citric acid cycle, and its inhibitors are widely used as fungicides in agriculture. Despite the importance of this enzyme as a target, research has not yet explored the potential of the this compound scaffold for SDH inhibition.
Research into inhibitors of Adaptor Associated Kinase 1 (AAK1) has identified various chemical scaffolds with potent activity. nih.govpatsnap.com AAK1 is a serine/threonine kinase that plays a role in clathrin-mediated endocytosis and has been implicated as a therapeutic target for neuropathic pain and viral infections. nih.gov While a number of AAK1 inhibitors have been developed, a review of the available scientific literature did not identify any compounds based on the specific this compound scaffold. The existing research on AAK1 inhibitors has focused on other heterocyclic systems. researchgate.netmedchemexpress.com
Ion Channel Modulation (e.g., Calcium Channel Activation)
Ion channels are fundamental proteins that control the flow of ions across cell membranes, regulating a vast array of physiological processes. nih.govnih.gov The modulation of ion channels, including calcium channels, is a key mechanism for many therapeutic drugs. nih.govnih.gov
A notable class of compounds related to the subject are 1,4-dihydropyridine derivatives that feature a trifluoromethylphenyl group. One such compound, Bay k 8644 (methyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-(2-trifluoromethylphenyl)-pyridine-5-carboxylate), acts as a calcium channel activator. nih.gov In contrast to calcium channel antagonists like nifedipine, Bay k 8644 stimulates calcium influx into cells, resulting in positive inotropic (increased heart muscle contraction) and vasoconstrictor effects. nih.gov This suggests the existence of a specific dihydropyridine receptor on calcium channels that can be modulated to either block or promote calcium entry. nih.gov
Further research has explored hybrid molecules that combine a 1,4-dihydropyridine structure, containing a C-4 2-trifluoromethylphenyl substituent, with a nitric oxide-donating furoxan moiety. researchgate.net These compounds were designed to possess dual activities, acting as cardioselective calcium channel agonists (positive inotropic effect) while also exhibiting smooth muscle selective antagonist properties. researchgate.net
Broad-Spectrum Biological Activity Profiling
Analogues of this compound have demonstrated a wide array of biological effects, positioning them as versatile scaffolds for drug development. The following sections detail their activities across various therapeutic areas.
The quest for novel anticancer agents has led to the investigation of numerous pyridine derivatives. These compounds have shown significant potential in inhibiting the growth of various cancer cell lines.
A novel series of pyridine-thiazole hybrid molecules demonstrated notable antiproliferative activity against a panel of tumor cell lines. Specifically, 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone and its derivatives exhibited significant cytotoxic effects. One compound, in particular, showed an IC50 of 0.57 µM in HL-60 acute human promyelocytic leukemia cells, while displaying much lower toxicity in normal human cell lines (IC50 > 50 µM), indicating a degree of selectivity for cancer cells mdpi.com. This compound was also found to inhibit the viability of MCF-7 breast cancer cells in a dose-dependent manner mdpi.com. Further studies on fused pyridine ring systems, such as pyrido[3',2':4,5]thieno[3,2-d]pyrimidines and thieno[2,3-b:4,5-b']dipyridines, revealed potent to moderate growth inhibitory activity against human breast adenocarcinoma (MCF-7) and colon carcinoma (HCT 116) cell lines. One derivative exhibited superior potency to the reference drug Doxorubicin, with IC50 values of 5.95 µM and 6.09 µM against MCF-7 and HCT 116, respectively researchgate.net.
The inclusion of a trifluoromethyl group is often associated with enhanced biological activity. For instance, new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer potential. One of the most active compounds, 7-chloro-3-phenyl-5-(trifluoromethyl) ekb.egresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione, demonstrated strong cytotoxic effects against various cancer cell lines nih.gov. Similarly, trifluoromethoxy-containing proguanil derivatives have shown significantly better anti-cancer abilities than proguanil in several human cancer cell lines, with some derivatives inhibiting colony formation at concentrations as low as 0.5 to 1.0 µM nih.gov.
Table 1: Anti-Proliferative Activity of Selected Pyridine Analogues
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Pyridine-Thiazole Hybrid | HL-60 | 0.57 | mdpi.com |
| Fused Pyridine Ring System | MCF-7 | 5.95 | researchgate.net |
| Fused Pyridine Ring System | HCT 116 | 6.09 | researchgate.net |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine | A375, C32 | <50 | nih.gov |
| Trifluoromethoxy Proguanil Derivative | Bladder/Ovarian Cancer | 0.5 - 4.0 | nih.gov |
The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Pyridine analogues have shown promise in this area, exhibiting activity against a range of microbial pathogens.
Antibacterial Activity: Novel pyrazole (B372694) derivatives containing a trifluoromethylphenyl group have been synthesized and shown to be potent growth inhibitors of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. Some of these compounds exhibited minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL nih.gov. Another study on 4-4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives also reported potent activity against Gram-positive bacteria, with some compounds inhibiting bacterial growth at MICs of 0.78 μg/ml nih.gov. Furthermore, 4-trifluoromethylpyridine nucleosides have been synthesized and evaluated as antibacterial agents researchgate.net.
Antifungal Activity: Derivatives of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide have demonstrated moderate antifungal activities against phytopathogenic fungi such as Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. Certain compounds exhibited over 50% inhibition against G. zeae at a concentration of 100 µg/mL, outperforming commercial fungicides researchgate.net. Substituted benzoyl carbamates containing a pyridine ring also displayed moderate to strong antifungal activity against Botrytis cinerea, with some compounds having EC50 values ranging from 6.45 to 6.98 μg/mL mdpi.com. Additionally, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety have shown significant antifungal activities against various strains of Botrytis cinerea frontiersin.org.
Antituberculosis Activity: The search for new anti-tubercular agents has identified trifluoromethyl pyrimidinone compounds as having potent activity against Mycobacterium tuberculosis. Several hits from a whole-cell screen had minimum inhibitory concentrations (IC90) of less than 5 µM. One of the most promising molecules had an MIC of 4.9 µM with no significant cytotoxicity frontiersin.orgnih.gov. Another study on fluorinated chalcones and 2-aminopyridine-3-carbonitrile derivatives also reported antitubercular activity, with some compounds exhibiting MIC values in the range of 8–134 μM nih.gov.
Table 2: Antimicrobial Activity of Selected Pyridine Analogues
| Compound Class | Microorganism | Activity (MIC/EC50) | Reference |
|---|---|---|---|
| Trifluoromethylphenyl Pyrazole | MRSA | 3.12 µg/mL | nih.gov |
| Pyrazolylbenzoic Acid Derivative | Gram-positive bacteria | 0.78 µg/mL | nih.gov |
| N-pyridinyl Pyrazole Carboxamide | Gibberella zeae | >50% inhibition at 100 µg/mL | researchgate.net |
| Benzoyl Carbamate | Botrytis cinerea | 6.45 - 6.98 μg/mL | mdpi.com |
| Trifluoromethyl Pyrimidinone | Mycobacterium tuberculosis | 4.9 µM | frontiersin.orgnih.gov |
| 2-aminopyridine-3-carbonitrile | Mycobacterium tuberculosis | 8 - 134 µM | nih.gov |
The ongoing threat of viral pandemics has spurred research into novel antiviral compounds. Pyridine derivatives have been investigated for their potential to inhibit the replication of various viruses.
Research into epoxybenzooxocinopyridine derivatives has identified a compound with a dihydroquinoxalin-2-one side group that demonstrates antiviral activity against SARS-CoV-2. This compound inhibited viral replication with a half-maximal effective concentration (EC50) of 2.23 µg/mL, a value considered to be within a pharmacologically achievable range nih.gov. The structural resemblance of the epoxybenzooxocinopyridine skeleton to integrastatins, which are known to inhibit HIV-1, provides a rationale for exploring this class of compounds for antiviral activity nih.gov.
A systems pharmacology approach identified several compounds with potential anti-SARS-CoV-2 effects. Among these, some were found to impair viral entry in experimental assays nih.gov. While not all pyridine derivatives, this highlights the broader search for host-targeted therapies. Another study reported on a ribonucleoside analog, 4'-fluorouridine (4'-FlU), which showed potent antiviral activity against SARS-CoV-2 and other respiratory RNA viruses by inducing termination of the viral polymerase scitechdaily.com.
Chronic pain and inflammation are significant health issues, and there is a continuous need for new therapeutic options. Certain pyridine analogues have been evaluated for their potential in these areas.
A series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivatives were synthesized and evaluated for their analgesic potential using the hot plate method in mice. Several of these compounds displayed potent analgesic efficacy with varying durations of action researchgate.netscispace.com. The results indicated that these compounds could be useful as analgesics, with some showing significant pain-relieving effects researchgate.net. For example, one compound demonstrated a 188% increase in analgesic effect compared to controls scispace.com. Another study on novel 4-aminoantipyrine derivatives conjugated with oxadiazole and triazole moieties also reported analgesic properties, with one compound exhibiting 69% activity in a writhing test, comparable to paracetamol uobasrah.edu.iq.
Protozoal diseases, such as malaria, continue to be a major global health concern, particularly with the rise of drug-resistant strains. Pyridine-containing compounds have a history in antimalarial therapy, and research into new analogues is ongoing.
Chloroquine-pyrazole analogues have been synthesized and evaluated for their antimalarial activity against a chloroquine-resistant strain of Plasmodium falciparum. Several (4,5-dihydropyrazol-1-yl) chloroquine derivatives showed significant in vitro activity, making them a promising new class of antimalarials nih.gov. The pyridine moiety is a common feature in conventional antimalarial drugs, and its hybridization with other scaffolds has been explored to enhance activity researchgate.net. The introduction of trifluoromethyl groups into various heterocyclic scaffolds, including triazolopyrimidines, has been investigated for antimalarial activity, though with mixed results. While some fluorinated compounds showed improved potency, a trifluoromethyl-containing triazolopyrimidine derivative exhibited poor antimalarial activity nih.gov. In another study, the introduction of a CF3 group at a specific position on a triazolopyrazine scaffold significantly reduced antimalarial activity beilstein-journals.org.
Mechanistic Studies of Action at the Molecular Level
Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for their development as therapeutic agents. Research into the analogues of this compound has begun to elucidate their modes of action.
In the context of anticancer activity, some pyridine derivatives have been shown to act as inhibitors of key signaling pathways involved in tumor growth and angiogenesis. For example, N-methyl-4-(4-(3-(trifluoromethyl) benzamido) phenoxy) picolinamide effectively inhibits human tumor angiogenesis-related tyrosine kinases such as VEGFR-2, fibroblast growth factor receptor 2 (FGFR2), and platelet-derived growth factor receptor (PDGFR) ekb.eg. Other pyridine derivatives have been designed as specific VEGFR-2 inhibitors, with some showing potent inhibitory activity in the nanomolar range ekb.eg. The mechanism of some cytotoxic pyridine derivatives is believed to involve DNA intercalation, where the flat molecular structure of the compound inserts itself between the base pairs of DNA, leading to a disruption of the double helix and subsequent cell death ekb.eg.
For antibacterial action, studies on trifluoromethyl-substituted pyrazole derivatives suggest that they have a broad range of inhibitory effects on macromolecular synthesis, indicating that they may have targets that globally affect bacterial cell function nih.govnih.gov. The mechanism of action for some antimalarial pyridine derivatives is thought to be similar to that of chloroquine, which also contains a pyridine moiety researchgate.net.
The antiviral mechanism of 4'-fluorouridine, a ribonucleoside analog, has been shown to be distinct from other nucleoside analogs. It acts by inducing termination of the viral polymerase, thereby aborting the replication of the viral genome scitechdaily.com.
Enzyme Kinetics and Inhibition Profiles
Analogues of this compound have demonstrated potent inhibitory effects on protein polymerization, a critical process in cell division. Specifically, a series of 6-Aryl-2-benzoyl-pyridine derivatives have been identified as powerful inhibitors of tubulin polymerization. nih.gov Tubulin is a protein that polymerizes into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Inhibition of this process disrupts cell division and can lead to apoptosis (programmed cell death), making it a key target for anticancer agents.
Structure-activity relationship (SAR) studies have revealed that modifications to the benzoyl-pyridine core significantly impact inhibitory potency. One of the most effective compounds from this class, compound 4v , which features a trifluoromethyl group, exhibits exceptionally potent antiproliferative activity against a range of human cancer cell lines, with average half-maximal inhibitory concentrations (IC50) in the low nanomolar range. nih.gov The potent activity of these compounds is directly linked to their ability to inhibit tubulin polymerization, with an IC50 value for compound 4v of 1.9 μM in this assay. nih.gov
| Cell Line | Cancer Type | IC50 (nM) |
|---|---|---|
| A375 | Melanoma | 1.5 |
| A549 | Lung Carcinoma | 1.7 |
| MCF-7 | Breast Adenocarcinoma | 2.1 |
| MDA-MB-231 | Breast Adenocarcinoma | 1.6 |
| PC-3 | Prostate Adenocarcinoma | 2.1 |
Ligand-Binding Dynamics and Specificity
The specificity of an inhibitor is crucial for its efficacy and for minimizing off-target effects. For the benzoyl-pyridine analogues, high-resolution crystal structures have confirmed that they bind directly to tubulin at the colchicine binding site. nih.gov This site is a well-known pocket for a class of potent mitosis-inhibiting agents. The ability of these compounds to specifically target this site underscores their defined mechanism of action.
The affinity of a ligand for its target is quantitatively described by the equilibrium dissociation constant (Kd), with lower values indicating higher affinity. While direct Kd values for these specific analogues are not always reported, the low nanomolar IC50 values for their biological effect (antiproliferation) are strong indicators of high-affinity binding to their target, tubulin. nih.gov The comparison of equilibrium constants is considered a superior metric for evaluating inhibitor selectivity over IC50 values, as Kd is a constant for a given interaction under specific conditions. bio-rad.com The potent and specific activity of compounds like 4v suggests a strong and durable interaction within the colchicine binding pocket. nih.gov
Molecular Interactions within Biological Systems
X-ray crystallography has provided detailed insights into the molecular interactions between benzoyl-pyridine analogues and their biological target, tubulin. For compound 4v , the crystal structure reveals that it establishes several key interactions within the colchicine binding site, which is located at the interface between the α- and β-tubulin subunits. nih.gov
The binding is stabilized by a network of hydrophobic interactions and hydrogen bonds. The pyridine ring and its associated aryl substituent, along with the trifluoromethyl-substituted benzoyl group, occupy distinct pockets within the site. Specifically, the trimethoxyphenyl group of compound 4v is observed to form a hydrogen bond with the side chain of Asnα101, while the main chain of Valβ318 forms a hydrogen bond with one of the methoxy groups. nih.gov The benzoyl-pyridine core is positioned deep within the binding site, making extensive hydrophobic contacts with amino acid residues such as Cysβ241, Leuβ248, Alaβ316, and Ileβ378. nih.gov These detailed molecular interactions explain the high affinity and specificity of the ligand for its target and provide a rational basis for the design of future inhibitors with improved properties.
Applications as Chemical Probes in Biological Systems
The inherent chemical properties and potent biological activity of this compound analogues make them excellent candidates for development as chemical probes. These tools are designed to identify and study biological targets and their functions within complex cellular systems. The benzoylpyridine core serves a dual role: it acts as a pharmacophore for target binding and as a photoreactive group for covalent labeling.
Photoaffinity Labeling for Target Identification
Photoaffinity labeling (PAL) is a powerful technique used to identify the specific protein targets of a small molecule. This method utilizes a chemical probe that contains a photoreactive group. Upon irradiation with UV light, this group becomes activated and forms a highly reactive intermediate that can covalently bond to nearby amino acid residues, thus permanently "labeling" the target protein.
The benzoylpyridine scaffold is structurally related to benzophenone, a classic and widely used photoreactive group in PAL. nih.gov Benzophenones are activated by UV light (around 350-360 nm), which is generally non-damaging to biological systems, and form a reactive triplet state that can abstract a hydrogen atom from a C-H bond of a nearby amino acid to create a stable covalent bond. nih.gov Therefore, a compound like this compound or its biologically active analogues can function as an intrinsic photoaffinity probe, where the benzoyl moiety serves as the photophore. The trifluoromethyl group is often favored in probe design due to its chemical stability and potential to enhance binding interactions. nih.gov
Click Chemistry-Enabled Probe Functionalization
To enhance the utility of photoaffinity probes, they are often equipped with a reporter tag, such as a fluorescent dye or a biotin molecule, for detection and isolation of the labeled target protein. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and bioorthogonal method for attaching these tags.
A benzoylpyridine-based photoaffinity probe can be designed to include a "handle" for click chemistry, such as a terminal alkyne or an azide group. This functionalization allows for a two-step approach:
The probe is introduced to a biological system (e.g., cell lysate or live cells), where it binds to its specific target protein.
UV irradiation is applied to trigger photocrosslinking, covalently attaching the probe to the target.
The reporter tag, which contains the complementary click chemistry handle (an azide to react with an alkyne, or vice-versa), is then added. The click reaction proceeds under mild, biocompatible conditions to attach the tag to the probe-target complex.
This modular approach allows for the visualization of the target protein via fluorescence microscopy or its isolation and identification using affinity purification (e.g., with biotin-streptavidin). Synthesizing an alkyne-functionalized benzophenone-based probe is a known strategy to enable subsequent ligation with azide-functionalized reporter tags via click reactions after the probe is cross-linked to its target.
Computational Chemistry and Molecular Modeling for 4 3 Trifluoromethyl Benzoyl Pyridine Research
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the fundamental electronic and structural properties of 4-[3-(Trifluoromethyl)benzoyl]pyridine from first principles.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules like this compound. bamu.ac.inacs.org This method focuses on the electron density to determine the molecule's optimized geometry, including bond lengths and angles, and other electronic properties. nih.govukm.my DFT calculations allow for the creation of a molecular electrostatic potential map, which visualizes the distribution of charge across the molecule. bhu.ac.in This map identifies electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for predicting how the molecule will engage in intermolecular interactions such as hydrogen bonding and van der Waals forces. bhu.ac.insemanticscholar.org
Frontier Molecular Orbital (FMO) theory provides key insights into the chemical reactivity and kinetic stability of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter; a larger gap generally implies greater molecular stability and lower chemical reactivity. semanticscholar.org For this compound, the HOMO is typically located on electron-donating parts of the molecule, and the LUMO is situated on electron-accepting regions, which dictates its reactive behavior in chemical and biological systems. ukm.my
| Orbital/Parameter | Description | Significance in Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; associated with nucleophilic character. semanticscholar.org |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; associated with electrophilic character. semanticscholar.org |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A larger gap indicates higher kinetic stability and lower chemical reactivity. |
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict how a small molecule, such as this compound, binds to the active site of a macromolecular target, typically a protein. rjptonline.org This method is instrumental in structure-based drug design for evaluating potential therapeutic agents. nih.gov
By analyzing the predicted binding poses, molecular docking helps identify "hotspots"—key amino acid residues within the binding pocket that contribute most significantly to the binding energy. rjptonline.org Understanding the interactions between this compound and these crucial residues provides a rationale for its observed activity. This information is vital for lead optimization, as it allows medicinal chemists to design derivatives with modified functional groups to enhance interactions with these hotspots, potentially improving binding affinity and selectivity.
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the binding interaction, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the movements of atoms in the ligand-protein complex over time. nih.gov MD simulations are used to assess the stability of the binding pose predicted by docking. mdpi.com By placing the complex in a simulated physiological environment (including water and ions), researchers can observe whether the key interactions are maintained. mdpi.com Furthermore, MD simulations can be used to calculate binding free energies using methods like Molecular Mechanics with Generalized Born and Surface Area (MM-GBSA), which can provide a more accurate estimation of binding affinity than docking scores alone. nih.govmdpi.com These simulations reveal conformational changes in both the ligand and the protein upon binding, providing a more complete understanding of the molecular recognition process. mdpi.com
Conformational Dynamics of Ligands and Receptors
The biological activity of a ligand is intrinsically linked to its three-dimensional shape or conformation. Molecular dynamics (MD) simulations are a powerful computational method used to study the conformational dynamics of molecules over time. physchemres.org This technique involves calculating the forces between atoms and using them to simulate the motions of the molecular system, providing a detailed view of the conformational landscape available to both the ligand, such as this compound, and its receptor.
| Parameter | Description | Typical Insight Gained for this compound |
|---|---|---|
| Dihedral Angle Analysis | Measures the rotation around specific chemical bonds. | Identifies the most stable rotational positions of the benzoyl and pyridine (B92270) rings. |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure. | Assesses the conformational stability of the ligand and the receptor's binding site over the simulation time. |
| Radius of Gyration (Rg) | Indicates the compactness of the molecule or protein. | Reveals changes in the receptor's overall shape upon ligand binding. |
Ligand-Protein Interaction Dynamics
Beyond static pictures, understanding the dynamic nature of ligand-protein interactions is crucial for predicting binding affinity and mechanism of action. nih.gov Molecular dynamics simulations are extended to the entire ligand-protein complex to observe how the interactions evolve over nanoseconds or even microseconds. pandawainstitute.com These simulations can reveal the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, and identify the principal amino acid residues in the receptor that are critical for binding this compound. mdpi.com
| Dynamic Interaction Parameter | Methodology | Information Yielded |
|---|---|---|
| Interaction Stability | Analysis of hydrogen bonds, hydrophobic contacts, and salt bridges over time. | Identifies which specific interactions are transient versus stable, highlighting the most important contacts for binding affinity. |
| Binding Free Energy | Calculated using methods like MM/GBSA or MM/PBSA on simulation snapshots. | Provides an estimation of the binding affinity (ΔG) and ranks different ligands or binding poses. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues. | Highlights flexible regions of the protein and shows which residues become more rigid upon ligand binding. |
In Silico Screening for Novel Ligand Discovery
In silico or virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This approach significantly reduces the time and cost associated with drug discovery by prioritizing a smaller, more promising set of compounds for experimental testing. mdpi.com For a compound like this compound, it is plausible that it was identified through such a screening campaign targeting a specific enzyme, such as ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). nih.govnih.gov
The process typically begins with a structure-based virtual screen, where the 3D structure of the target protein is used as a template. researchgate.net Molecular docking programs are then employed to fit thousands or millions of virtual compounds into the protein's active site, predicting their binding orientation and affinity. mdpi.com The compounds are ranked based on a scoring function, and the top-scoring candidates are selected for further analysis and, ultimately, in vitro validation. nih.gov This methodology has proven successful in identifying novel inhibitors for a variety of targets. mdpi.comresearchgate.net
| Screening Stage | Description | Example Application |
|---|---|---|
| Library Preparation | A large database of small molecules (e.g., NCI compound library) is filtered for drug-like properties. nih.gov | A library of ~260,000 compounds is electronically filtered to ~70,000 molecules with improved oral drug properties. nih.gov |
| Molecular Docking | Compounds are computationally placed into the target's active site to predict binding scores. mdpi.com | AutoDock is used to screen the library against the active site of a target like ENPP1. nih.gov |
| Hit Selection | Top-ranked compounds are visually inspected and selected based on predicted interactions and chemical novelty. | Compounds showing favorable interactions with key active site residues are prioritized. |
| Experimental Validation | Selected compounds are tested in biochemical and cell-based assays. researchgate.net | Identified hits are tested for their inhibitory activity (IC50 values) against the purified target enzyme. nih.gov |
Protein Structure Prediction and Homology Modeling for Uncharacterized Targets
Structure-based drug design efforts, including virtual screening and molecular dynamics, are contingent upon having an accurate three-dimensional structure of the target protein. However, for many proteins, an experimental structure determined by X-ray crystallography or NMR spectroscopy is not available. In such cases, protein structure prediction methods, particularly homology modeling, are employed. biomedpharmajournal.org
Homology modeling constructs a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein, known as the template. biomedpharmajournal.org The process involves identifying a suitable template with high sequence identity, aligning the target sequence with the template, building the model, and then refining and validating the model's quality. biomedpharmajournal.org If this compound were identified as an active agent against a novel or uncharacterized protein, homology modeling would be a critical first step to enable further computational investigation into its mechanism of action. The resulting model, once validated, can be used for docking studies to hypothesize a binding mode and to run molecular dynamics simulations to study the interaction dynamics. biomedpharmajournal.org
| Step in Homology Modeling | Description | Key Considerations |
|---|---|---|
| Template Selection | Searching a protein structure database (e.g., PDB) for proteins with similar sequences to the target. | High sequence identity (>30%) is preferred for a reliable model. |
| Sequence Alignment | Aligning the target's amino acid sequence with the template's sequence. | Accurate alignment is crucial, especially in the binding site region. |
| Model Building | Generating the 3D coordinates of the target protein based on the aligned template structure. | Loops and side chains that differ from the template need to be modeled. |
| Model Validation | Assessing the stereochemical quality and structural validity of the generated model using tools like PROCHECK. biomedpharmajournal.org | The model must have reasonable bond lengths, angles, and overall fold to be useful for subsequent studies. |
Advanced Research and Future Directions for 4 3 Trifluoromethyl Benzoyl Pyridine Derivatives
Design and Synthesis of Next-Generation Ligands with Improved Potency and Selectivity
The development of new ligands based on the 4-[3-(trifluoromethyl)benzoyl]pyridine core is centered on strategic chemical modifications to enhance their interaction with specific biological targets. Structure-activity relationship (SAR) studies are crucial in guiding the synthesis of these next-generation compounds. nih.govnih.gov The primary goals are to increase potency, which allows for lower effective doses, and to improve selectivity, which minimizes off-target effects.
Synthetic strategies often involve modifying the pyridine (B92270) or benzoyl rings. For instance, introducing various substituents can modulate the electronic and steric properties of the molecule, influencing how it binds to a target protein. nih.gov Common synthetic routes for creating diverse libraries of pyridine derivatives include multi-component reactions and cross-coupling techniques, which allow for the efficient assembly of complex molecules from simpler starting materials. organic-chemistry.orgresearchgate.net For example, the synthesis of various trifluoromethyl-containing pyridine and pyrazole (B372694) derivatives has demonstrated that hydrophobic substituents on the phenyl ring can increase biological activity. mdpi.com
Key approaches in ligand design include:
Bioisosteric Replacement: The trifluoromethyl group itself is often used as a bioisostere for other chemical groups, like a chlorine atom, due to similar steric demands. mdpi.com Further modifications might involve replacing other parts of the molecule with groups that have similar physical or chemical properties to enhance efficacy.
Scaffold Hopping: This involves creating related but structurally distinct molecules that maintain the key binding interactions of the original ligand. This can lead to compounds with improved properties, such as better solubility or metabolic stability.
Structure-Based Design: Utilizing computational models of target proteins, researchers can design ligands that fit precisely into the binding site. This rational design approach helps to prioritize synthetic targets that are most likely to exhibit high potency and selectivity.
Exploration of Novel Therapeutic Areas based on Mechanistic Insights
Derivatives of trifluoromethyl-containing pyridines are being investigated for a wide range of therapeutic applications, driven by a deeper understanding of their mechanisms of action. nih.gov The electron-withdrawing nature of the trifluoromethyl group often plays a key role in the molecule's interaction with enzyme active sites. wechemglobal.com
Oncology: A significant area of research is in cancer therapy, particularly the development of kinase inhibitors. ed.ac.uk Kinases are enzymes that regulate many cellular processes, and their dysregulation is a hallmark of cancer. ed.ac.uk Derivatives containing the (trifluoromethyl)phenyl moiety have been explored as inhibitors for several kinases, including:
RAF Kinase: Involved in cell signaling pathways that control cell growth and proliferation. google.com
Kinase insert Domain-containing Receptor (KDR): A type of vascular endothelial growth factor receptor (VEGFR) crucial for angiogenesis, the formation of new blood vessels that tumors need to grow. researchgate.net
Mammalian Target of Rapamycin (mTOR): A central regulator of cell growth and metabolism. nih.gov
Epidermal Growth Factor Receptor (EGFR) Family: Often overexpressed in various cancers. researchgate.net
By inhibiting these key enzymes, these compounds can disrupt tumor growth, progression, and metastasis. wechemglobal.com
Neurodegenerative Diseases: The unique properties of trifluoromethyl-containing compounds also make them attractive for targeting central nervous system (CNS) disorders. nih.gov Their enhanced lipophilicity can facilitate crossing the blood-brain barrier, a critical challenge in developing drugs for neurological conditions like Alzheimer's and Parkinson's disease. nih.govmdpi.com Research in this area is exploring the potential of these derivatives to modulate targets such as cholinesterases and monoamine oxidases, which are implicated in the pathology of these diseases. mdpi.com
Infectious Diseases: The pyridine scaffold is present in numerous antimicrobial agents. Research into trifluoromethyl-substituted pyridine derivatives has shown potential for developing new antibacterial and antifungal compounds. researchgate.netnih.gov The trifluoromethyl group can enhance the compound's ability to penetrate microbial cell walls and inhibit essential enzymes. researchgate.net
Development of Multi-Target Directed Ligands
Chronic and complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. This has led to a growing interest in multi-target directed ligands (MTDLs), which are single molecules designed to interact with several targets simultaneously. nih.gov This approach can offer superior efficacy and a reduced likelihood of drug resistance compared to single-target drugs. nih.govrsc.org
The this compound scaffold is a versatile platform for designing MTDLs. By incorporating different pharmacophores—the specific parts of a molecule responsible for its biological activity—into a single compound, researchers can create ligands that modulate multiple pathways. For example, a derivative could be engineered to inhibit both a key kinase and a protein involved in drug resistance, offering a two-pronged attack on cancer cells. The development of such compounds requires a sophisticated understanding of the structural requirements for binding to each target. rsc.org
Integration with High-Throughput Screening and Combinatorial Chemistry
The discovery of novel therapeutic agents has been revolutionized by high-throughput screening (HTS) and combinatorial chemistry. nih.govacs.org HTS allows for the rapid testing of vast collections of chemical compounds, known as libraries, to identify "hits" that show activity against a specific biological target. nih.govthermofisher.com
Combinatorial chemistry facilitates the creation of large, diverse libraries of compounds by systematically combining a smaller number of molecular building blocks. This approach is well-suited for exploring the chemical space around the this compound scaffold. By varying the substituents on the benzoyl and pyridine rings, vast libraries of derivatives can be generated for screening. nih.govacs.org
HTS in Action: Once a compound library is created, it can be screened against a target of interest, such as a specific kinase or receptor. stanford.eduku.edu Modern HTS platforms use automated, robotic systems to test hundreds of thousands of compounds in a short period. nih.gov The hits identified from these screens serve as starting points for further optimization through medicinal chemistry, ultimately leading to the development of potent and selective drug candidates.
Applications in Chemical Biology beyond Traditional Therapeutics
Beyond their role as potential drugs, derivatives of this compound can be developed into valuable tools for chemical biology. Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific protein or pathway. researchgate.net
The inclusion of a trifluoromethyl group is particularly advantageous for certain bioimaging techniques. The fluorine-19 (¹⁹F) isotope has a unique nuclear magnetic resonance (NMR) signal, which allows for ¹⁹F NMR spectroscopy and magnetic resonance imaging (MRI) to track the molecule's distribution and interaction with its target in a biological system without the background noise present in traditional proton-based imaging.
Furthermore, the trifluoromethyl group can be radiolabeled with fluorine-18 (B77423) ([¹⁸F]), a positron-emitting isotope. nih.gov This allows the resulting molecule to be used as a tracer in Positron Emission Tomography (PET) imaging, a powerful non-invasive technique used in both clinical diagnostics and preclinical research to visualize and quantify biological processes in vivo. nih.gov
Derivatives can also be modified to create fluorescent probes for bioimaging within cells and tissues. mdpi.com By attaching a fluorescent dye to the core scaffold, researchers can visualize the localization of the probe and its target, providing insights into cellular function and disease mechanisms.
Q & A
Q. Q1. What are the optimal synthetic routes for 4-[3-(trifluoromethyl)benzoyl]pyridine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution between pyridine derivatives and trifluoromethylbenzoyl chlorides. For example:
- Route 1: Reacting 4-methylpyridine with 3-trifluoromethylbenzoyl chloride in anhydrous conditions using triethylamine as a base. This avoids hydrolysis of the acyl chloride and achieves yields of ~70% .
- Route 2: Alternative coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts (Pd/C) and boronic acids, though this requires precise temperature control (80–100°C) and inert atmospheres .
Key Variables: Solvent choice (DMF for polar aprotic conditions), catalyst loading (5–10 mol% Pd/C), and reaction time (12–24 hours) significantly impact purity and scalability .
Q. Q2. How is structural characterization of this compound performed to confirm regiochemistry?
Methodological Answer:
- X-ray Crystallography: Resolves bond angles and distances (e.g., C–C bond precision ±0.004 Å) to confirm the trifluoromethylbenzoyl group's position on the pyridine ring .
- NMR Analysis:
- FTIR: Stretching vibrations at 1700–1750 cm⁻¹ confirm the carbonyl group (C=O) .
Advanced Research Questions
Q. Q3. How does the substitution pattern of the benzoyl group (e.g., 2-, 3-, or 4-trifluoromethyl) affect biological activity in kinase inhibition assays?
Methodological Answer:
- SAR Studies:
- Experimental Design:
Q. Q4. What strategies resolve contradictions in reported biological activity data for this compound across studies?
Methodological Answer:
- Data Harmonization:
- Meta-Analysis:
Q. Q5. How can computational methods predict the metabolic stability of this compound in drug discovery workflows?
Methodological Answer:
- In Silico Tools:
- Validation:
Q. Q6. What green chemistry approaches improve the sustainability of synthesizing this compound?
Methodological Answer:
- Solvent Optimization: Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent, to reduce toxicity .
- Catalyst Recycling: Use immobilized Pd catalysts (e.g., Pd on mesoporous silica) for Suzuki couplings, achieving >90% recovery .
- Oxidant Selection: Sodium hypochlorite (NaOCl) in ethanol enables oxidative cyclization with minimal waste (e.g., NaCl byproduct) .
Q. Q7. How do crystallographic data inform the design of co-crystals for enhanced solubility?
Methodological Answer:
- Co-Crystal Screening:
- Use Mercury software to analyze hydrogen-bonding sites (e.g., pyridine N as acceptor).
- Test co-formers (e.g., succinic acid) in a 1:1 molar ratio via solvent evaporation .
- Performance Metrics:
- Measure solubility enhancement in PBS (pH 7.4) via UV-Vis spectroscopy.
- Compare dissolution rates with pure API .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
